molecular formula C10H12FNO2 B14846416 Ethyl 4-fluoro-2-methylpyridine-5-acetate

Ethyl 4-fluoro-2-methylpyridine-5-acetate

Cat. No.: B14846416
M. Wt: 197.21 g/mol
InChI Key: PIEOOVIUNQOGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-2-methylpyridine-5-acetate is a fluorinated pyridine derivative featuring a methyl substituent at the 2-position and an acetate ester at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. The fluorine atom enhances electronegativity and metabolic stability, while the ester group facilitates prodrug activation or synthetic modifications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(4-fluoro-6-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3

InChI Key

PIEOOVIUNQOGEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(N=C1)C)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methylpyridine-5-acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia or primary amines in polar solvents like acetonitrile.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Ester Hydrolysis: 4-fluoro-2-methylpyridine-5-carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-fluoro-2-methylpyridine-5-acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methylpyridine-5-acetate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. The presence of the ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Pyridine-Based Esters with Halogen Substituents

  • Ethyl 5-Chloro-4-ethoxypyridine-2-acetate ():

    • Structural Differences : Replaces fluorine with chlorine at the 5-position and introduces an ethoxy group at the 4-position.
    • Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce binding affinity in target proteins but enhance lipophilicity. The ethoxy group could improve solubility but may alter metabolic pathways.
    • Applications : Likely used in agrochemical or pharmaceutical intermediates, similar to fluorinated analogs .
  • 3-[(4-Fluoro-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine (): Structural Differences: Features a sulfonyl group and chloro substituent instead of an acetate ester. The absence of an ester limits prodrug utility but enhances stability .

Pyrimidine Derivatives

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Structural Differences: Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen). Contains a thioether and thietane-oxy group. The thietane group introduces conformational rigidity, which may affect bioavailability .

Sulfonyl-Containing Analogs

  • 2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine ():
    • Structural Differences : Sulfonyl linker and chloro substituent replace the acetate ester.
    • Impact : The sulfonyl group improves binding to hydrophobic pockets in enzymes, commonly seen in protease inhibitors. The chloro substituent may increase toxicity compared to fluorine .

Amide vs. Ester Functionalities

  • 2-(4-(2-(2-((4-(piperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)pyrimidin-5-yl)acetamide (): Structural Differences: Acetamide group replaces the ester, with a trifluoromethylpyrimidine core. Impact: The amide group enhances metabolic stability but reduces permeability compared to esters.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Potential Applications References
This compound Pyridine 4-F, 2-CH₃, 5-acetate Ester, Fluorine Pharmaceutical intermediate
Ethyl 5-Chloro-4-ethoxypyridine-2-acetate Pyridine 5-Cl, 4-OEt, 2-acetate Ester, Chlorine, Ether Agrochemical R&D
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-CH₃, 4-thietane-oxy, 2-S-acetate Thioether, Thietane Enzyme inhibitors
2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine Pyridine 2-Cl, 3-sulfonyl, 4,6-CH₃ Sulfonyl, Chlorine Kinase inhibitors
2-(4-(2-(2-((4-(piperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)pyrimidin-5-yl)acetamide Pyrimidine Trifluoromethyl, acetamide Amide, CF₃ Anticancer agents

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding precision in drug-receptor interactions, whereas chlorine’s lipophilicity may improve tissue penetration but increase toxicity risks .
  • Ester vs. Amide : Esters are preferred in prodrug design for their hydrolytic activation, while amides offer superior stability in systemic circulation .
  • Heterocycle Choice : Pyridines are more common in CNS drugs due to blood-brain barrier permeability, whereas pyrimidines are leveraged in antiviral and anticancer therapies for their hydrogen-bonding diversity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.